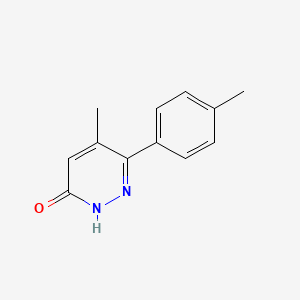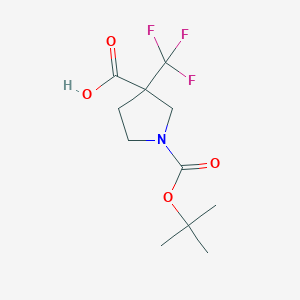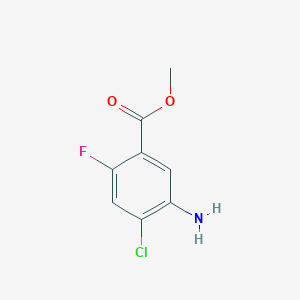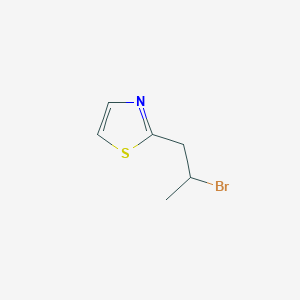
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
“1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO2 . It has a molecular weight of 231.72 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride” consists of 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Antineoplastic Agents
A study highlighted the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, which showed significant activity against various human and animal cancer cell lines. These compounds inhibited tubulin polymerization by binding at the colchicine site, indicating potential as antineoplastic agents (Pettit et al., 2003).
Chemical Synthesis
A study focused on the synthesis and identification of 2-amino-1-(4-bromo-2, 5-dimethoxyphenyl)ethan-1-one (bk-2C-B), potentially a cathinone analogue of phenethylamine 2C-B. The study illustrated the synthesis process and the potential for artificial formation of derivatives during gas chromatography-mass spectrometry analysis (Power et al., 2015).
Synthesis of Hallucinogen Analogs
Research was conducted on the synthesis of ring-methoxylated 1-Amino- and 2-Aminoindanes, related to the known hallucinogen DOM. This study provides insights into the synthesis and properties of derivatives of these compounds (Coutts & Malicky, 1974).
Chiral Palladacycle Development
A novel amine ligand, 1-(2,5-dichlorophenyl)-N,N-dimethylethanamine, was synthesized, leading to the development of a racemic dimeric palladacycle. This study is significant in the context of asymmetric hydrophosphination reactions (Yap et al., 2014).
Metabolic Studies
The metabolic O-demethylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) was studied, revealing the formation of monophenolic and bis(O-demethyl) metabolites. This research contributes to understanding the metabolic pathways and implications for psychotomimetic properties (Zweig & Castagnoli, 1977).
In vivo Metabolism in Rats
A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified several metabolites, suggesting multiple metabolic pathways. This research aids in understanding the metabolic fate of such compounds in biological systems (Kanamori et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
1-(4,5-dimethoxy-2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12;/h5-6,8H,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKFDUNPXCGBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)N)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



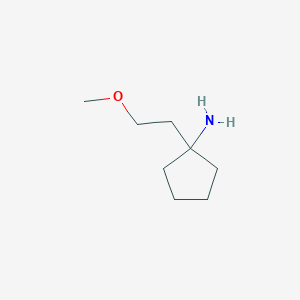
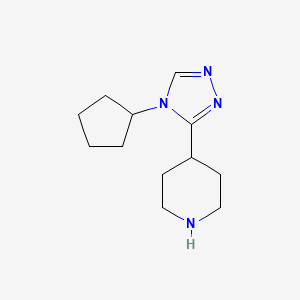

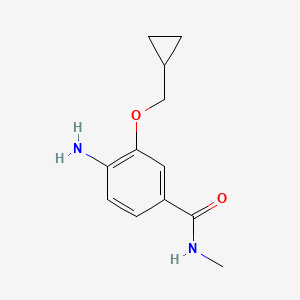
amine](/img/structure/B1454109.png)
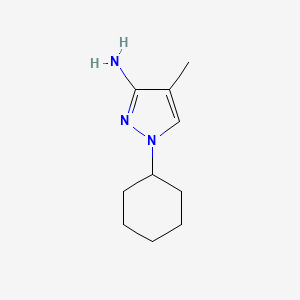
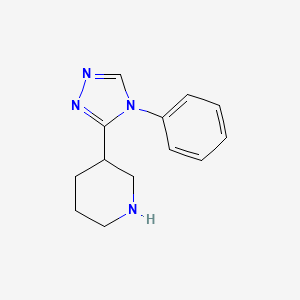
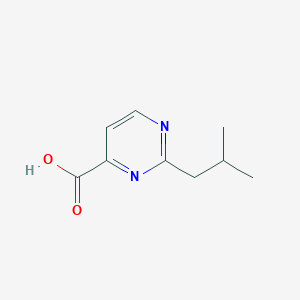
![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)
